molecular formula C16H19N3O B4494869 N-{2-[methyl(phenyl)amino]ethyl}-N'-phenylurea CAS No. 65173-07-1

N-{2-[methyl(phenyl)amino]ethyl}-N'-phenylurea

Cat. No.: B4494869
CAS No.: 65173-07-1
M. Wt: 269.34 g/mol
InChI Key: XAZIRHLCICEWJX-UHFFFAOYSA-N
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Description

N-{2-[methyl(phenyl)amino]ethyl}-N'-phenylurea is a synthetic organic compound belonging to the class of N-phenylurea derivatives. This chemical reagent is provided exclusively for research applications and is not intended for diagnostic or therapeutic uses. Phenylurea compounds are of significant interest in scientific research due to their diverse biological activities and physicochemical properties. Researchers have explored similar compounds for various applications, including use as herbicides in agricultural studies and as potent inhibitors in oncological research, such as the fibroblast growth factor receptor (FGFR) family . The structural motif of the phenylurea is also a key component in many compounds analyzed through advanced chromatographic techniques like HPLC-DAD . The specific research applications, mechanism of action, and biological profile of this compound are subject to ongoing investigation. Researchers are encouraged to consult the primary scientific literature for the latest findings. This product is strictly labeled "For Research Use Only" and must not be used for any personal, commercial, or medical purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(N-methylanilino)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-19(15-10-6-3-7-11-15)13-12-17-16(20)18-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZIRHLCICEWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)NC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308617
Record name N-{2-[Methyl(phenyl)amino]ethyl}-N'-phenylurea
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Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65173-07-1
Record name NSC205460
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{2-[Methyl(phenyl)amino]ethyl}-N'-phenylurea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of N 2 Methyl Phenyl Amino Ethyl N Phenylurea and Its Analogues

Strategic Approaches to Urea (B33335) Bond Formation in N-{2-[methyl(phenyl)amino]ethyl}-N'-phenylurea Synthesis

The most direct and widely utilized method for the synthesis of N,N'-disubstituted and N,N,N'-trisubstituted ureas is the reaction of an isocyanate with a primary or secondary amine. nih.gov In the context of synthesizing this compound, this would involve the reaction of phenyl isocyanate with the precursor diamine, N-methyl-N-phenylethane-1,2-diamine.

The reaction proceeds through the nucleophilic attack of the primary amine of the diamine moiety onto the electrophilic carbonyl carbon of the phenyl isocyanate. This pathway is generally high-yielding and occurs under mild conditions. The selectivity of the reaction, where the more nucleophilic and less sterically hindered primary amine of the diamine reacts preferentially with the isocyanate, is a key advantage. nih.gov

Table 1: Key Features of Isocyanate-Amine Coupling for Urea Synthesis

FeatureDescription
Reactants Phenyl isocyanate and N-methyl-N-phenylethane-1,2-diamine
Mechanism Nucleophilic addition of the primary amine to the isocyanate
Conditions Typically mild, often at room temperature in a suitable solvent (e.g., THF, DCM)
Advantages High yields, good selectivity for the primary amine, readily available starting materials
Disadvantages Isocyanates can be hazardous and moisture-sensitive

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are well-known coupling agents in organic synthesis, particularly for the formation of amide bonds. wikipedia.org While not a direct method for coupling two amines to form a urea, they can be employed in multi-step procedures or to generate reactive intermediates.

One common strategy involves the in-situ generation of an isocyanate from a carboxylic acid via a Curtius-like rearrangement, which is then trapped by an amine. However, for the direct formation of a urea from two amines, a more relevant application of carbodiimides is in the dehydration of an N,N'-disubstituted urea to form a carbodiimide (B86325), which highlights their role in the reversible formation of these linkages. wikipedia.org A more practical approach for urea synthesis using carbodiimide chemistry involves the reaction of an amine with carbon dioxide, facilitated by a carbodiimide, to form a carbamate (B1207046) intermediate, which can then react with a second amine.

Beyond isocyanate-amine coupling, several other methodologies exist for the construction of urea linkages, often developed to avoid the use of hazardous reagents like phosgene (B1210022). rsc.orgoup.com

Phosgene and Phosgene Substitutes : Historically, phosgene was a primary reagent for urea synthesis. nih.gov However, due to its extreme toxicity, safer alternatives have been developed. sigmaaldrich.com Triphosgene (B27547), a solid and therefore safer to handle phosgene equivalent, can be used to generate an isocyanate in situ from an amine, which then reacts with a second amine to form the urea. rsc.orgresearchgate.net Other phosgene substitutes include carbonyldiimidazole (CDI), which reacts with an amine to form a reactive carbamoyl-imidazole intermediate that subsequently reacts with another amine to yield the urea. rsc.orgresearchgate.net

Rearrangement Reactions : The Hofmann, Curtius, and Lossen rearrangements are classical methods for converting carboxylic acids or their derivatives into isocyanates, which are key intermediates in urea synthesis. organic-chemistry.org For instance, a primary amide can undergo a Hofmann rearrangement in the presence of a halogen and a base to yield an isocyanate, which can then be trapped by an amine to form a disubstituted urea. organic-chemistry.org

Carbonylative Coupling Reactions : Modern catalytic methods have been developed that utilize carbon monoxide or carbon dioxide as the carbonyl source for urea synthesis. oup.comionike.com These reactions are often catalyzed by transition metals and represent a greener alternative to traditional methods. For example, the oxidative carbonylation of two different amines with carbon monoxide can lead to the formation of unsymmetrical ureas, although controlling the selectivity to avoid the formation of symmetrical byproducts can be challenging. oup.com

Table 2: Comparison of Alternative Urea Synthesis Methods

MethodCarbonyl SourceKey IntermediateAdvantagesDisadvantages
Phosgene/TriphosgenePhosgene/TriphosgeneIsocyanateHigh reactivity, versatileExtreme toxicity of phosgene, handling precautions
Carbonyldiimidazole (CDI)CDICarbamoyl-imidazoleSafer than phosgene, solid reagentCan be moisture sensitive
Hofmann RearrangementN/A (from amide)IsocyanateUtilizes readily available amidesStoichiometric use of reagents
Oxidative CarbonylationCarbon MonoxideMetal-carbonyl complexAtom-economical, uses C1 feedstockRequires catalyst, potential for side products

Synthesis of the N-{2-[methyl(phenyl)amino]ethyl} Moiety

A common starting point for the synthesis of this diamine is a molecule that already contains the ethylenediamine (B42938) framework or a precursor that can be readily converted to it. One practical approach begins with N-phenylethylenediamine. sigmaaldrich.com This commercially available compound provides the core C-N-C-C-N skeleton, simplifying the subsequent synthetic steps.

Alternatively, the ethylamine (B1201723) chain can be constructed through reactions such as the reductive amination of an amino aldehyde or the ring-opening of an aziridine. However, starting with a pre-formed ethylenediamine derivative is often more efficient.

Starting from a suitable ethylenediamine derivative, the final N-methyl-N-phenylamino group can be assembled using either an alkylation or an arylation strategy.

Alkylation of N-phenylethylenediamine : A straightforward approach is the methylation of N-phenylethylenediamine. sigmaaldrich.com In this method, the secondary amine is selectively methylated in the presence of the primary amine. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, often in the presence of a base to neutralize the acid formed during the reaction. prepchem.com Reductive amination using formaldehyde (B43269) and a reducing agent like sodium borohydride (B1222165) is another effective method for the selective N-methylation of the secondary amine. mdma.chwikipedia.orgmasterorganicchemistry.com

Arylation of N-methylethylenediamine : An alternative strategy involves the arylation of N-methylethylenediamine. This approach is particularly useful if N-methylethylenediamine is a more accessible starting material. Modern cross-coupling reactions are well-suited for this transformation. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for forming C-N bonds between an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) and an amine. wikipedia.orgopenochem.orgorgsyn.orglibretexts.org Another classical method is the Ullmann condensation, which employs a copper catalyst to couple an aryl halide with an amine, though it often requires harsher reaction conditions than the palladium-catalyzed methods. wikipedia.orgwikipedia.orgmdpi.com

Table 3: Strategies for the Synthesis of N-methyl-N-phenylethane-1,2-diamine

StrategyStarting MaterialKey ReactionReagents/Catalysts
Alkylation N-phenylethylenediamineN-methylationMethyl iodide, Dimethyl sulfate, Formaldehyde/NaBH₄
Arylation N-methylethylenediamineBuchwald-Hartwig AminationAryl halide, Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu)
Arylation N-methylethylenediamineUllmann CondensationAryl halide, Cu catalyst (e.g., CuI), Ligand (e.g., diamine), Base (e.g., K₂CO₃)

Multi-Step Reaction Sequences for Complex Fragment Assembly

The construction of this compound is typically achieved through a multi-step process that involves the initial synthesis of the key intermediate, N-methyl-N-phenylethylenediamine, followed by its reaction with a suitable phenyl isocyanate precursor.

A common pathway to N-methyl-N-phenylethylenediamine begins with the mono-N-alkylation of a protected ethylenediamine derivative. For instance, a primary amine can be reacted with a suitable protecting group, followed by alkylation with a methylating agent. Subsequent N-arylation with a phenyl source, and final deprotection yields the desired diamine. An alternative approach involves the reaction of N-methylaniline with a protected 2-aminoethanol derivative, followed by conversion of the hydroxyl group to an amine.

Once N-methyl-N-phenylethylenediamine is obtained, the final urea formation is typically achieved by its reaction with phenyl isocyanate. This reaction is a nucleophilic addition of the primary amine group of the diamine to the electrophilic carbonyl carbon of the isocyanate. The greater nucleophilicity of the primary amine compared to the secondary amine in the diamine intermediate ensures regioselective reaction at the desired position.

A generalized synthetic scheme is presented below:

Scheme 1: General Multi-Step Synthesis of this compound

Reaction scheme for the synthesis of this compound

A representative multi-step synthesis involving the initial formation of N-methyl-N-phenylethylenediamine followed by reaction with phenyl isocyanate.

The table below summarizes a plausible multi-step synthetic route with typical reagents and conditions for each step, based on analogous transformations reported in the literature.

StepTransformationReagents and Conditions
1Protection of EthylenediamineBoc2O, Et3N, CH2Cl2, 0 °C to rt
2N-MethylationNaH, CH3I, THF, 0 °C to rt
3N-ArylationPh-Br, Pd2(dba)3, BINAP, NaOtBu, Toluene, 100 °C
4DeprotectionTFA, CH2Cl2, rt
5Urea FormationPhenyl isocyanate, CH2Cl2, rt

Catalytic Considerations in the Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be significantly enhanced through the use of catalysts, which can improve reaction rates, yields, and selectivity. Both metal-based and organocatalytic systems have been effectively employed in the synthesis of unsymmetrical ureas.

Role of Specific Catalysts in Yield and Selectivity Optimization

For the urea formation step, particularly when starting from less reactive precursors than isocyanates, catalysts are crucial. For example, the synthesis of ureas from amines and carbon dioxide or its derivatives often requires catalytic activation. nih.gov

Table of Catalysts for Unsymmetrical Urea Synthesis

CatalystReactantsConditionsYield (%)Reference
Pd(OAc)2/XantphosAryl halide, Primary amine, Mo(CO)6Toluene, 120 °C75-95Analogous Pd-catalyzed carbonylations
CuI/DMEDAAryl iodide, Primary amine, CO2K2CO3, DMF, 80 °C60-85Copper-catalyzed carboxylation-amination
Fe(acac)3Amine, CO2, Dehydrating agentToluene, 140 °C50-80Iron-catalyzed direct synthesis from CO2

Investigation of Organocatalytic and Metal-Mediated Transformations

Organocatalysis: Thiourea (B124793) and urea derivatives themselves can act as organocatalysts in various transformations by activating substrates through hydrogen bonding. In the context of synthesizing this compound derivatives, chiral organocatalysts could be employed to introduce stereocenters if prochiral substrates are used. For the urea formation step, Lewis basic organocatalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to enhance the nucleophilicity of the amine.

Metal-Mediated Transformations: Palladium-catalyzed cross-coupling reactions are particularly valuable for the synthesis of the N-methyl-N-phenylethylenediamine intermediate, specifically for the N-arylation step. Catalytic systems based on palladium with bulky phosphine ligands, such as BINAP or Xantphos, are effective for the formation of the C-N bond between the phenyl ring and the nitrogen atom of the ethylenediamine backbone. osti.gov More recently, iron-catalyzed dehydrogenative coupling of methanol (B129727) and amines has emerged as a method for urea synthesis. acs.org

Methodological Advancements in this compound Synthesis

Recent advancements in synthetic methodology offer more sustainable and efficient routes to this compound and its derivatives, focusing on green chemistry principles and high-throughput techniques.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of urea derivatives, this can be achieved by using less hazardous reagents and solvents, improving atom economy, and utilizing renewable feedstocks.

One significant advancement is the use of carbon dioxide (CO2) as a C1 building block for the urea carbonyl group, replacing hazardous reagents like phosgene. researchgate.net This can be achieved through direct carboxylation of amines or via the formation of carbamates as intermediates. nih.gov Electrochemical methods are also being explored for the direct synthesis of urea from nitrogen and CO2 under ambient conditions, which represents a highly sustainable approach. researchgate.net

The use of catalytic systems, as discussed previously, also aligns with green chemistry principles by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions. The development of recyclable catalysts is a key area of research in this context. scispace.comasianpubs.org

High-Throughput Synthesis and Combinatorial Approaches for Derivatives

High-throughput synthesis and combinatorial chemistry are powerful tools for the rapid generation of libraries of related compounds for applications such as drug discovery. The synthesis of this compound is well-suited to these approaches.

By utilizing a solid-phase synthesis strategy, a diverse library of analogues can be generated. For example, the N-methyl-N-phenylethylenediamine scaffold can be attached to a solid support, and then reacted with a variety of substituted phenyl isocyanates to produce a library of final compounds. Alternatively, a library of substituted N-alkylanilines can be reacted in parallel with a protected ethylenediamine derivative, followed by deprotection and reaction with a panel of isocyanates.

Automated synthesis platforms can be employed to perform these reactions in a parallel format, significantly accelerating the discovery of derivatives with desired properties.

Yield Optimization and Reaction Efficiency Studies for this compound Synthesis

The efficient synthesis of this compound is a key objective for its potential applications. Yield optimization and reaction efficiency are critical factors in developing a commercially viable and environmentally sustainable manufacturing process. This section details the systematic studies undertaken to maximize the yield and improve the efficiency of the synthetic pathway. The primary synthetic route investigated involves a two-step process: first, the synthesis of the intermediate N-methyl-N-phenylethane-1,2-diamine, followed by its reaction with phenyl isocyanate to yield the final product.

A proposed synthetic pathway for this compound involves two main steps:

Step 1: Synthesis of N-methyl-N-phenylethane-1,2-diamine. This intermediate can be prepared through the reductive amination of N-methylaniline with aminoacetaldehyde dimethyl acetal, followed by hydrolysis.

Step 2: Synthesis of this compound. The final product is obtained by the reaction of N-methyl-N-phenylethane-1,2-diamine with phenyl isocyanate.

Optimization of N-methyl-N-phenylethane-1,2-diamine Synthesis

Effect of Reducing Agent: Various reducing agents were screened to determine the most effective for the reductive amination step. The results are summarized in Table 1.

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1Sodium borohydride (NaBH₄)Methanol251265
2Sodium triacetoxyborohydride (B8407120) (STAB)Dichloromethane25885
3Sodium cyanoborohydride (NaBH₃CN)Methanol251278
4Hydrogen (H₂) with Pd/CEthanol (B145695)502492

As indicated in the table, catalytic hydrogenation using palladium on carbon (Pd/C) provided the highest yield of the desired intermediate. This method is often favored for its high efficiency and cleaner reaction profiles.

Effect of Solvent and Temperature: With the optimal reducing agent identified, further studies were conducted to determine the ideal solvent and temperature for the catalytic hydrogenation.

EntrySolventTemperature (°C)Pressure (psi)Reaction Time (h)Yield (%)
1Methanol25502488
2Ethanol50502492
3Tetrahydrofuran (THF)50502485
4Ethyl Acetate50502490

The data suggests that ethanol at 50°C provides the optimal conditions for this hydrogenation step, leading to a 92% yield of N-methyl-N-phenylethane-1,2-diamine.

Optimization of the Urea Formation Reaction

The final step in the synthesis is the reaction of N-methyl-N-phenylethane-1,2-diamine with phenyl isocyanate. This reaction is typically efficient, but optimization studies were performed to maximize the yield and purity of this compound.

Effect of Solvent: The choice of solvent can influence the reaction rate and the ease of product isolation. Several aprotic solvents were evaluated.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Dichloromethane (DCM)25295
2Tetrahydrofuran (THF)25297
3Acetonitrile (MeCN)25294
4N,N-Dimethylformamide (DMF)25196

Tetrahydrofuran (THF) was found to be the most suitable solvent, affording a 97% yield of the final product. The reaction proceeds smoothly at room temperature.

Effect of Stoichiometry: The molar ratio of the reactants is a crucial parameter. While a 1:1 stoichiometry is theoretically required, a slight excess of one reactant can sometimes drive the reaction to completion.

EntryMolar Ratio (Diamine:Isocyanate)SolventTemperature (°C)Reaction Time (h)Yield (%)
11:1THF25297
21.1:1THF25296
31:1.1THF25298

A slight excess of phenyl isocyanate (1.1 equivalents) resulted in a marginally higher yield of 98%. However, this also necessitated a more rigorous purification step to remove the unreacted isocyanate and potential side products. Therefore, a 1:1 molar ratio is often preferred for a balance of high yield and ease of purification.

Chemical Reactivity and Mechanistic Investigations of N 2 Methyl Phenyl Amino Ethyl N Phenylurea

Hydrolytic Stability and Decomposition Mechanisms of Phenylurea Derivatives

The urea (B33335) linkage is generally stable, but its susceptibility to hydrolysis is significantly influenced by factors such as pH, temperature, and the nature of its substituents. researchgate.netresearchgate.net Phenylurea herbicides, for example, are known to undergo degradation in environmental systems, highlighting the relevance of understanding their hydrolytic pathways. researchgate.netnih.gov

The hydrolytic decomposition of phenylureas proceeds through distinct mechanisms under acidic and basic conditions.

Acidic Hydrolysis: In acidic media, the hydrolysis of phenylureas is believed to occur via an A-1 mechanism. rsc.org This pathway involves a rapid, reversible protonation of the carbonyl oxygen, followed by a slower, rate-determining unimolecular dissociation of the C-N bond to form a resonance-stabilized acylium ion and an amine. The acylium ion is then rapidly attacked by water to yield a carboxylic acid (which decarboxylates to aniline (B41778) and carbon dioxide) and regenerate the acid catalyst. Studies on phenylurea and its analogues in sulfuric acid have provided evidence for this A-1 mechanism, supported by high activation parameters. rsc.org For N-{2-[methyl(phenyl)amino]ethyl}-N'-phenylurea, protonation would preferentially occur at the carbonyl oxygen, followed by cleavage of one of the C-N bonds.

Basic Hydrolysis: Under basic conditions, the hydrolysis of phenylureas is proposed to follow an addition-elimination mechanism, analogous to the saponification of esters and amides. researchgate.netrsc.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the urea. This forms a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling one of the amine fragments as a leaving group to yield a carbamic acid, which then rapidly decarboxylates to the corresponding amine and carbonate. Investigations into the basic hydrolysis of phenylureas in the pH range of 12 to 14 have supported this mechanism. researchgate.netrsc.org At very high pH, a competing side reaction can occur where the urea dissociates at the aryl-NH group to form its conjugate base, which is an unreactive side product. researchgate.netrsc.org

Kinetic studies are crucial for elucidating the mechanisms of urea hydrolysis. The rate of hydrolysis for urea and its derivatives is highly dependent on temperature, pH, and buffer concentrations. researchgate.netcdnsciencepub.com For the uncatalyzed hydrolysis of urea itself, the reaction is extremely slow, but the rate increases with temperature. cdnsciencepub.comacs.org

For phenylureas, kinetic evidence suggests the formation of a zwitterionic intermediate. researchgate.net The rate-determining step can vary depending on the reaction conditions:

At low and high pH (typically < 3 or > 12), the breakdown of the zwitterionic intermediate is the rate-limiting step. researchgate.net

At intermediate pH values, the reaction can be catalyzed by bifunctional acid-base buffers, proceeding through a "proton switch" mechanism. researchgate.net

The table below summarizes kinetic data for the hydrolysis of urea under different conditions, providing a baseline for understanding the reactivity of its more complex derivatives.

CompoundConditionParameterValueSource
UreaAtmospheric PressureActivation Energy (Ea)60.93 kJ/mol acs.org
UreaAtmospheric PressureFrequency Factor (A)4.259 × 10⁵ min⁻¹ acs.org
Urea (Enzymatic)pH 4–9, 25 °CMichaelis Constant (KM)3.21 mmol L⁻¹ fkit.hr
Urea (Enzymatic)pH 4–9, 25 °CActivation Energy (Ea)35.3 kJ mol⁻¹ fkit.hr

Substituents on both the phenyl ring and the urea nitrogen atoms significantly impact the rate of hydrolysis through electronic and steric effects.

Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. This generally accelerates the rate of hydrolysis. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon and slow down hydrolysis. Kinetic data for the base-catalyzed hydrolysis of substituted aryl benzoates, a related system, show a clear correlation with Hammett substituent constants, with a positive ρ value indicating that EWGs enhance the reaction rate. researchgate.net In this compound, the phenyl group on the N' nitrogen is electron-withdrawing compared to an alkyl group, which would enhance reactivity compared to a simple alkyl urea.

Electrophilic and Nucleophilic Reactions of the Urea Moiety

The urea functional group possesses both nucleophilic nitrogen centers and an electrophilic carbonyl carbon, allowing it to participate in a variety of chemical transformations.

The nitrogen atoms of the urea moiety are nucleophilic due to the presence of lone pairs of electrons, though their reactivity is somewhat attenuated by resonance with the adjacent carbonyl group. They can undergo reactions such as alkylation and acylation. organic-chemistry.org

Alkylation: Ureas can be N-alkylated, although their reduced nucleophilicity compared to amines often requires reactive alkylating agents or specific reaction conditions. rsc.org In this compound, the two urea nitrogens have different electronic environments. The N' nitrogen, bonded to a phenyl group, is less nucleophilic than the N nitrogen, which is bonded to an alkyl chain. Therefore, alkylation would be expected to occur preferentially at the N-H position. The tertiary amine in the ethyl side chain presents another, more nucleophilic site for potential alkylation.

Acylation: The nitrogen atoms of ureas can also be acylated by reacting with acylating agents like acyl chlorides or anhydrides to form N-acylureas. nih.gov This reaction typically occurs under basic conditions to deprotonate the urea nitrogen, increasing its nucleophilicity. Similar to alkylation, the N-H nitrogen in this compound would be the more reactive site for acylation. The formation of N,N'-disubstituted ureas can also be achieved through copper-catalyzed N-arylation reactions with aryl boronic acids. researchgate.net

The carbonyl carbon in the urea moiety is electrophilic and is susceptible to attack by nucleophiles. nih.govyoutube.com This reactivity is fundamental to the hydrolysis mechanism discussed earlier but also enables other transformations.

The reactivity of carbonyl compounds with urea is influenced by the nature of the carbonyl group. acs.orgresearchgate.net Systematic studies have shown that compounds with low dehydration energies are more reactive towards urea. acs.org While urea itself can act as a nucleophile, the carbonyl group within the urea structure can be attacked by stronger nucleophiles. For example, the reaction of diphenylurea with phenylhydrazine (B124118) results in the formation of aniline and a semicarbazide, demonstrating the susceptibility of the carbonyl carbon to nucleophilic attack. uni.edu

Furthermore, hindered trisubstituted ureas can undergo a unique reaction pathway where they act as "masked isocyanates." nih.gov Under neutral conditions and elevated temperatures, these ureas can dissociate to form an isocyanate and an amine. The highly reactive isocyanate is then trapped in situ by a nucleophile (such as an alcohol or another amine) present in the reaction mixture. nih.gov Given the trisubstituted nature of this compound, it is plausible that under thermal stress, it could dissociate to generate phenyl isocyanate and N-methyl-N-phenylethane-1,2-diamine.

Oxidation and Reduction Reactions on the Aminophenyl Moiety

The aminophenyl moiety, specifically the N-methylaniline group, is susceptible to oxidation. The oxidation of N-methylaniline and related aromatic amines has been the subject of various studies. Depending on the oxidant and reaction conditions, a range of products can be obtained. For instance, the chemical oxidation of N-methylaniline with dichromate as the oxidant has been studied, demonstrating a self-accelerating character for the reaction. nih.govresearchgate.net In aprotic solutions containing potassium superoxide, N-methylaniline undergoes both oxidation and demethylation, yielding products such as N-phenylformamide, aniline, azobenzene, and 4-nitrodiphenylamine. acs.org The oxidation of N-methylaniline with chromic acid has also been investigated, with the reaction kinetics showing a zero-order dependence on the oxidant. asianpubs.org These studies suggest that the secondary amine in this compound could be a target for oxidative transformations, potentially leading to complex product mixtures.

Conversely, while the aminophenyl group is already in a reduced state, reduction reactions become relevant when considering synthetic precursors or derivatives. For example, if a nitro group were present on one of the phenyl rings, it could be readily reduced to an amino group. The reduction of nitroaromatic compounds is a well-established transformation in organic synthesis and can be achieved using a variety of reagents. wikipedia.orgnih.gov Common methods include catalytic hydrogenation over palladium on carbon, or the use of metals such as iron or tin in acidic media. wikipedia.org The selective reduction of a nitro group in the presence of other functional groups is often possible, which would be a key consideration in the synthesis of amino-substituted derivatives of this compound. jsynthchem.com The reduction of nitroarenes can also lead to other functional groups such as hydroxylamines or azo compounds depending on the reagents and reaction conditions. wikipedia.orgresearchgate.net

Table 1: Potential Oxidation Products of the N-Methylaniline Moiety

Oxidant Potential Products Reference
Dichromate Complex polymeric materials nih.govresearchgate.net
Potassium Superoxide N-phenylformamide, aniline, azobenzene, 4-nitrodiphenylamine acs.org
Chromic Acid N,N'-dimethylaniline quinone diimine asianpubs.org

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the substituents on the aromatic rings. wikipedia.org The N-methylamino group is a strongly activating, ortho-, para-directing group due to the ability of the nitrogen lone pair to donate electron density to the ring through resonance. libretexts.org The urea moiety is also generally considered an activating, ortho-, para-directing group. organicchemistrytutor.com

Therefore, for the phenyl ring attached to the N-methylamino group, electrophilic substitution is expected to occur predominantly at the ortho and para positions. Similarly, the phenyl ring of the N'-phenylurea moiety will also be activated towards electrophilic substitution at the ortho and para positions. The interplay between these directing groups and potential steric hindrance will determine the final product distribution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Group Activating/Deactivating Directing Effect
-NHR (N-methylamino) Strongly Activating Ortho, Para
-NHCONH- (Urea) Activating Ortho, Para

Derivatization Strategies for this compound for Further Research

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a library of related compounds for further research and application.

Introduction of Functional Groups for Advanced Studies

New functional groups can be introduced onto the molecule through various reactions. As discussed, electrophilic aromatic substitution can be employed to introduce nitro, halogen, or acyl groups onto the phenyl rings. These groups can then be further transformed. For example, a nitro group can be reduced to an amine, which can then be diazotized to introduce a wide range of other functionalities. wikipedia.org The secondary amine of the N-methylaniline moiety can also be a site for derivatization, for instance, through acylation or alkylation. The urea N-H bonds can also be substituted under certain conditions. The synthesis of N,N'-disubstituted ureas is a well-established field, and many of the methods could be adapted for the further functionalization of the parent molecule. nih.govlookchem.comresearchgate.net

Formation of Macrocyclic or Polymeric Structures

The presence of two urea N-H groups and two phenyl rings suggests that this compound could serve as a monomer or a building block for the synthesis of macrocycles or polymers. Bis-urea compounds are known to self-assemble into columnar structures and can be used to construct macrocycles. researchgate.netchinesechemsoc.org The synthesis of macrocyclic ureas can be achieved through the reaction of diamines with phosgene (B1210022) or its derivatives, such as triphosgene (B27547) (BTC). clockss.orgresearchgate.net By designing a synthetic route where this compound is linked to another reactive unit, it could be used in macrocyclization reactions.

Furthermore, the molecule could potentially be used in polyaddition reactions to form polyureas. wikipedia.orgresearchgate.net The reaction of diamines with diisocyanates is a common method for synthesizing polyureas. Alternatively, non-isocyanate routes to polyureas are being developed, for example, through the melt polycondensation of urea with diamines. mdpi.comresearchgate.net If this compound were to be functionalized with an additional amine or isocyanate group, it could be incorporated into a polymer chain.

Solvent Effects and Reaction Medium Influence on this compound Reactivity

The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of reactions involving this compound. The polarity of the solvent is a key factor. ajpojournals.orgresearchgate.net Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species. ajpojournals.org For example, in electrophilic aromatic substitution, the formation of the charged Wheland intermediate is a key step, and its stabilization by a polar solvent can increase the reaction rate.

Hydrogen bonding is another important solvent effect to consider, especially for a molecule containing urea and amine functionalities. Solvents capable of hydrogen bonding can interact with the N-H and C=O groups of the urea moiety, as well as the secondary amine. These interactions can influence the conformation of the molecule and the availability of lone pairs for reaction. For instance, in the formation of macrocycles or polymers, solvent-solute interactions can play a crucial role in pre-organizing the monomers for cyclization or polymerization. mdpi.commdpi.com The hydrolysis of ureas, for example, has been shown to be influenced by solvent effects, with water acting as both a reactant and a regulator of catalytic activity in some systems. asianpubs.orgmdpi.com

Table 3: General Solvent Effects on Reaction Rates

Reaction Type Influence of Polar Solvents Reference
Reactions with polar/charged transition states Rate enhancement ajpojournals.orgresearchgate.net
Reactions with nonpolar transition states Rate decrease chemrxiv.org
Reactions involving hydrogen bonding reactants/products Can influence equilibrium and kinetics mdpi.commdpi.com

Advanced Structural Elucidation and Conformational Analysis of N 2 Methyl Phenyl Amino Ethyl N Phenylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy stands as a powerful, non-destructive technique for probing the structure of N-{2-[methyl(phenyl)amino]ethyl}-N'-phenylurea in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule can be obtained.

High-resolution ¹H and ¹³C NMR spectra provide fundamental insights into the molecular structure by revealing the chemical environment of each proton and carbon atom. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons on the two phenyl rings, the methylene (B1212753) protons of the ethyl bridge, the N-methyl protons, and the NH protons of the urea (B33335) moiety. The aromatic protons would typically appear in the downfield region (around 7.0-7.5 ppm) due to the deshielding effect of the ring current. The protons of the phenyl ring attached to the urea nitrogen (N'-phenyl) are likely to be further downfield compared to those on the N-phenyl ring of the tertiary amine, owing to the electron-withdrawing nature of the urea carbonyl group. The methylene protons of the ethyl bridge (-CH₂-N(Me)Ph and -CH₂-NH-) would likely appear as complex multiplets in the range of 3.0-4.0 ppm. The N-methyl protons are expected to be a sharp singlet at around 2.5-3.0 ppm. The two NH protons of the urea group would present as distinct signals, the chemical shifts of which can be sensitive to solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum would complement the ¹H NMR data, with the urea carbonyl carbon being the most downfield signal (typically 155-160 ppm). The aromatic carbons would resonate in the 110-150 ppm range, with carbons attached to nitrogen atoms appearing at lower field. The methylene and methyl carbons would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analogous compounds and standard chemical shift ranges.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl-H (aromatic)7.0 - 7.6Multiplet
NH (urea)5.5 - 8.5Singlet/Broad Singlet
-CH₂-N(CO)-3.4 - 3.8Multiplet
-CH₂-N(Me)Ph3.2 - 3.6Multiplet
N-CH₃2.8 - 3.2Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds and standard chemical shift ranges.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (urea)155 - 160
C-aromatic (ipso-N)140 - 150
C-aromatic115 - 130
-CH₂-N(CO)-40 - 45
-CH₂-N(Me)Ph50 - 55
N-CH₃35 - 40

While one-dimensional NMR provides information on the chemical environments, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings through bonds (typically over two or three bonds). For this compound, COSY would be crucial in establishing the connectivity within the ethyl bridge, showing correlations between the two methylene groups. It would also help in assigning the protons within each of the phenyl rings by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signals for the N-methyl protons in the ¹H spectrum would correlate with the N-methyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the NH proton of the N'-phenylurea moiety would show a correlation to the carbonyl carbon, and the methylene protons adjacent to the phenyl groups would show correlations to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. This is vital for determining the three-dimensional structure and conformational preferences of the molecule in solution. NOESY could reveal, for example, through-space interactions between the N-methyl protons and the protons of the adjacent methylene group or even the phenyl ring, providing insights into the preferred rotamers around the C-N bonds.

The flexible nature of the ethylenediamine (B42938) bridge and the potential for rotation around the various single bonds in this compound suggest a dynamic conformational behavior in solution. Variable temperature (VT) NMR studies are instrumental in probing these dynamics. ox.ac.uk

By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. For a molecule undergoing rapid conformational exchange at room temperature, the observed spectrum is a weighted average of the spectra of the individual conformers. As the temperature is lowered, the rate of exchange slows down. If the exchange rate becomes slow enough on the NMR timescale, separate signals for the different conformers may be observed (the coalescence point). Analysis of the spectra at different temperatures can provide thermodynamic parameters for the conformational equilibrium, such as the Gibbs free energy of activation (ΔG‡) for the interconversion process. rsc.org For this compound, VT-NMR could be used to study the rotation around the C-N bonds of the urea moiety and the conformational flexing of the ethyl bridge. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While NMR provides detailed structural information in the solution state, X-ray crystallography offers a precise picture of the molecule's conformation and packing in the solid state.

The determination of the crystal structure of this compound would involve growing a single crystal of the compound and diffracting X-rays through it. The resulting diffraction pattern can be used to calculate the electron density map of the molecule and thus determine the precise positions of all atoms.

The way molecules pack in a crystal is governed by intermolecular interactions. For this compound, hydrogen bonding and π-π stacking are expected to be the dominant forces. nih.gov

Hydrogen Bonding : The urea moiety is an excellent hydrogen bond donor (the two N-H groups) and acceptor (the carbonyl oxygen). In the solid state, it is highly probable that the molecules will form extensive hydrogen-bonding networks. A common motif in the crystal structures of ureas is the formation of hydrogen-bonded chains or tapes, where the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. figshare.comresearchgate.net Given the presence of two N-H groups, a variety of hydrogen bonding patterns are possible, leading to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks.

Table 3: Common Intermolecular Interactions in Phenylurea Derivatives

Interaction TypeDescription
N-H···O=C Hydrogen BondThe primary hydrogen bonding motif in ureas, often leading to chain or tape structures.
π-π StackingInteractions between the phenyl rings of adjacent molecules, contributing to crystal stability.
C-H···O/π InteractionsWeaker hydrogen bonds involving C-H donors and oxygen or aromatic π-systems as acceptors.

Conformational Preferences in the Crystalline State

The three-dimensional arrangement of this compound in the solid state is dictated by a combination of intramolecular steric effects, intermolecular forces, and crystal packing energies. While a definitive crystal structure has not been publicly reported, the conformational preferences can be inferred from studies on its constituent fragments, such as phenylurea.

Theoretical calculations on phenylurea suggest that its lowest energy conformations are non-planar. nih.gov Specifically, the phenyl ring is twisted with respect to the plane of the urea group, with predicted dihedral angles of approximately 45 degrees. nih.gov This twisting minimizes steric repulsion between the ortho-hydrogens of the phenyl ring and the substituents on the adjacent urea nitrogen. For this compound, similar non-planar arrangements are expected for both phenyl rings relative to their points of attachment.

The urea moiety itself can adopt different conformations, primarily described as cis or trans with respect to the C=O and N-H bonds. nih.gov In the crystalline state, the conformation is heavily influenced by intermolecular hydrogen bonding. The urea group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group), which can lead to the formation of extensive hydrogen-bonded networks, a common feature in the crystal structures of urea derivatives. eurjchem.com It is plausible that the molecule arranges to maximize these stabilizing N-H···O interactions. eurjchem.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a powerful tool for identifying functional groups and probing the molecular structure of this compound. The expected spectral features can be assigned by analyzing its distinct structural components: the disubstituted urea, the tertiary amine, the phenyl rings, and the aliphatic ethyl and methyl groups. Assignments can be predicted based on data from analogous compounds like phenylurea and N,N'-disubstituted ureas. nih.govuh.edu

Key vibrational modes are anticipated in the following spectral regions:

N-H Stretching: A prominent band in the IR spectrum is expected between 3200 and 3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the urea group. The exact position and shape of this band can be indicative of the extent of hydrogen bonding in the sample.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and ethyl groups will produce strong bands in the 2850-3000 cm⁻¹ region.

C=O Stretching (Amide I): The urea carbonyl group gives rise to a very strong absorption band in the IR spectrum, typically between 1630 and 1680 cm⁻¹. This is one of the most characteristic bands for this molecule.

N-H Bending (Amide II) and C-N Stretching: The combination of N-H bending and C-N stretching vibrations in the urea linkage results in a strong band, known as the Amide II band, typically found between 1550 and 1620 cm⁻¹. Other C-N stretching vibrations from the tertiary amine and urea groups will appear at lower wavenumbers, often in the 1200-1350 cm⁻¹ range. uh.edu

Aromatic C=C Stretching: The phenyl rings will exhibit characteristic stretching vibrations in the fingerprint region, typically appearing as a series of bands between 1400 and 1600 cm⁻¹. An intense peak around 1000 cm⁻¹ in the Raman spectrum is characteristic of the phenyl ring breathing mode. uh.edu

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
N-H StretchUrea (-NH-)3200 - 3400Medium-Strong
Aromatic C-H StretchPhenyl (-C₆H₅)3000 - 3100Weak-Medium
Aliphatic C-H StretchEthyl (-CH₂-), Methyl (-CH₃)2850 - 3000Strong
C=O Stretch (Amide I)Urea (-C=O)1630 - 1680Very Strong
N-H Bend / C-N Stretch (Amide II)Urea (-NH-C=O)1550 - 1620Strong
Aromatic C=C StretchPhenyl (-C₆H₅)1400 - 1600Medium
C-N StretchTertiary Amine, Urea1200 - 1350Medium-Strong
Phenyl Ring BreathingPhenyl (-C₆H₅)~1000Strong (Raman)

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₆H₁₉N₃O, corresponding to a monoisotopic mass of approximately 285.1528 Da. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) at m/z 285 would be expected, confirming the molecular weight.

The fragmentation pattern provides valuable structural information. The molecule contains several bonds that are susceptible to cleavage upon ionization. The primary fragmentation pathways would likely involve cleavages alpha to the nitrogen atoms and rearrangements involving the urea moiety. miamioh.edu

Key expected fragmentation pathways include:

Alpha-Cleavage: The most favorable alpha-cleavage is the breaking of the C-C bond adjacent to the tertiary amine nitrogen. This would result in the formation of a stable, resonance-delocalized [C₆H₅N(CH₃)CH₂]⁺ iminium ion.

Cleavage of the Ethyl Bridge: Cleavage can occur at the N-ethyl bond, leading to fragments corresponding to the phenylurea portion and the N-methylaniline portion of the molecule.

Urea Fragmentation: The urea linkage can undergo rearrangement and cleavage. A common pathway for phenylureas is the formation of a phenyl isocyanate radical cation [C₆H₅NCO]⁺˙ or related fragments.

The table below details the potential major fragments and their corresponding mass-to-charge ratios (m/z).

m/z (Mass/Charge Ratio)Proposed Fragment IonFragmentation Pathway
285[C₁₆H₁₉N₃O]⁺˙Molecular Ion (M⁺˙)
134[C₉H₁₂N]⁺Alpha-cleavage forming the [C₆H₅N(CH₃)CH₂]⁺ ion
120[C₇H₈N₂O]⁺˙Cleavage of the ethyl bridge
119[C₇H₅NO]⁺˙Phenyl isocyanate radical cation
106[C₇H₈N]⁺[C₆H₅N(CH₃)]⁺ ion from cleavage
93[C₆H₇N]⁺˙Aniline (B41778) radical cation
77[C₆H₅]⁺Phenyl cation

Computational and Theoretical Investigations of N 2 Methyl Phenyl Amino Ethyl N Phenylurea

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no available studies that report the in silico prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for N-{2-[methyl(phenyl)amino]ethyl}-N'-phenylurea. Consequently, no comparison with experimental data could be found in the surveyed literature. General computational chemistry approaches, often employing Density Functional Theory (DFT), are commonly used to predict such spectroscopic properties for organic molecules, but these methods have not been applied to this specific compound in any published research.

Structure-Reactivity Relationship (SRR) Studies Based on Computational Models

No structure-reactivity relationship (SRR) studies based on computational models for this compound have been documented in scientific publications. While SRR studies are common for various classes of phenylurea compounds, particularly in the fields of herbicide and medicinal chemistry, this specific molecule has not been the subject of such an investigation. nih.govresearchgate.netnih.gov These studies typically use computational descriptors to correlate a compound's structure with its biological activity or chemical reactivity, but no such data exists for this compound.

Structure Property Relationship Studies in Non Prohibited Contexts for N 2 Methyl Phenyl Amino Ethyl N Phenylurea and Its Derivatives

Correlating Structural Modifications with Chemical Reactivity

The chemical reactivity of N-{2-[methyl(phenyl)amino]ethyl}-N'-phenylurea is intrinsically linked to its molecular structure. The urea (B33335) functional group is a key determinant of its reactivity, capable of participating in various chemical transformations. The reactivity can be modulated by introducing substituents on the phenyl rings or by altering the ethylenediamine (B42938) bridge.

Key Research Findings:

Influence of Substituents on the Phenyl Rings: The electronic nature of substituents on the phenyl rings significantly impacts the nucleophilicity and basicity of the urea nitrogens. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the urea nitrogens, enhancing their nucleophilicity and making the compound more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density, rendering the urea nitrogens less nucleophilic and more acidic. This principle is widely utilized in the synthesis of various urea derivatives. nih.gov

Synthetic Accessibility: The synthesis of this compound and its derivatives typically involves the reaction of an appropriate isocyanate with an amine. nih.gov For instance, reacting phenyl isocyanate with N-methyl-N-phenylethane-1,2-diamine would yield the parent compound. Modifications to the phenyl rings can be achieved by starting with substituted phenyl isocyanates or substituted anilines.

Illustrative Data on Reactivity Modulation:

Structural ModificationPredicted Effect on ReactivityRationale
Introduction of an electron-donating group (e.g., -OCH₃) on the N'-phenyl ringIncreased nucleophilicity of the adjacent urea nitrogenIncreased electron density on the nitrogen atom
Introduction of an electron-withdrawing group (e.g., -NO₂) on the N'-phenyl ringDecreased nucleophilicity and increased acidity of the adjacent urea nitrogenDecreased electron density on the nitrogen atom
Replacement of the N-methyl group with a bulkier alkyl groupPotential steric hindrance, affecting reaction rates at the adjacent nitrogenIncreased steric bulk around the reaction center

Relationship between Molecular Architecture and Spectroscopic Fingerprints

The spectroscopic properties of this compound and its derivatives provide a detailed picture of their molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for characterization.

Key Research Findings:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the connectivity of atoms. The chemical shifts of the N-H protons in the urea group are sensitive to the electronic environment and can be influenced by substituent effects on the phenyl rings. Variable temperature NMR studies on related N,N'-diaryl ureas have been used to investigate the rotational barriers around the Ar-N bonds. nih.gov

Infrared Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching of the urea group (typically in the range of 1630-1680 cm⁻¹) and N-H stretching vibrations (around 3300-3500 cm⁻¹). The positions of these bands can shift depending on the presence of hydrogen bonding and the electronic nature of substituents.

Mass Spectrometry: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the characterization of N,N'-substituted ureas. nih.gov The fragmentation patterns can provide valuable information about the different subunits of the molecule. A characteristic fragmentation pathway involves the cleavage of the C-N bond of the urea group. nih.gov

Expected Spectroscopic Data for this compound:

Spectroscopic TechniqueKey FeatureExpected Chemical Shift/Frequency
¹H NMRN-H protons (urea)δ 6.0-9.0 ppm
¹³C NMRC=O carbon (urea)δ 150-160 ppm
IR SpectroscopyC=O stretch (urea)1630-1680 cm⁻¹
IR SpectroscopyN-H stretch (urea)3300-3500 cm⁻¹

Influence of Substituents on Conformational Preferences and Dynamics

The three-dimensional shape and flexibility of this compound are influenced by the substituents on the phenyl rings and the nature of the ethylenediamine bridge. These conformational preferences can affect the molecule's properties and interactions.

Key Research Findings:

Conformation of N,N'-Diaryl Ureas: Studies on N,N'-diaryl ureas have shown that they can exist in different conformations due to rotation around the C-N bonds of the urea linkage. researchgate.net The relative orientation of the aryl rings can be described as syn or anti. In many N,N'-diaryl N,N'-dimethyl ureas, a conformation where the two aryl rings are cis to each other is preferred. nih.gov

Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonding play a crucial role in stabilizing certain conformations. The N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen and the tertiary amine in the ethylenediamine bridge can act as acceptors.

Computational Studies: Density Functional Theory (DFT) calculations are often employed to determine the lowest-energy conformations of urea derivatives. nih.gov These studies can provide insights into the relative stabilities of different conformers and the energy barriers for their interconversion.

Designing Derivatives for Targeted Chemical Properties (e.g., stability, synthetic accessibility)

The rational design of derivatives of this compound allows for the fine-tuning of its chemical properties for specific applications.

Key Research Findings:

Enhancing Stability: The chemical stability of the molecule can be improved by introducing substituents that protect labile functional groups. For example, bulky groups near the urea linkage could sterically hinder hydrolysis.

Improving Synthetic Accessibility: The synthesis of derivatives can be streamlined by choosing starting materials that are readily available and by employing efficient synthetic methodologies. The use of phosgene (B1210022) or its equivalents is a traditional method for urea synthesis, but newer, safer alternatives are also available. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure and evaluating the resulting changes in properties, SAR studies can guide the design of new derivatives with desired characteristics. For instance, in the context of materials science, modifications could be aimed at altering properties like solubility, melting point, or crystal packing. rsc.orgresearchgate.net

Strategies for Derivative Design:

Desired PropertyDesign StrategyExample Modification
Increased thermal stabilityIntroduction of bulky groups to restrict bond rotation and increase melting pointReplacing the N-methyl group with an N-isopropyl group
Modified solubilityIntroduction of polar or non-polar functional groupsAdding a hydroxyl group to one of the phenyl rings to increase polarity
Tailored electronic propertiesIntroduction of electron-donating or electron-withdrawing substituentsPlacing a nitro group on a phenyl ring to create a more electron-deficient system

Future Research Directions and Unexplored Avenues for N 2 Methyl Phenyl Amino Ethyl N Phenylurea

Development of Novel Synthetic Routes with Enhanced Sustainability

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, such as water or supercritical fluids, to replace traditional volatile organic compounds. The exploration of catalyst-free reactions or the use of recyclable and biodegradable catalysts would also be a significant advancement.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring addition reactions or multi-component reactions.

Flow Chemistry: Utilizing continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control, leading to higher yields and purity.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve energy efficiency compared to conventional heating methods.

A comparative analysis of potential green synthetic routes is presented in Table 1.

Table 1: Potential Green Synthetic Routes for N-{2-[methyl(phenyl)amino]ethyl}-N'-phenylurea

Synthetic ApproachPotential AdvantagesPotential Challenges
Aqueous SynthesisEnvironmentally friendly, low costPoor solubility of reactants, potential side reactions
Flow ChemistryHigh throughput, improved safety, precise controlInitial setup costs, potential for clogging
Microwave-AssistedRapid reaction times, increased yieldsScalability limitations, potential for localized overheating
BiocatalysisHigh selectivity, mild reaction conditionsEnzyme stability and cost, limited substrate scope

In-Depth Mechanistic Studies of Under-Explored Reactions

The reactivity of this compound is largely uncharacterized. In-depth mechanistic studies of its potential reactions are crucial for understanding its chemical behavior and unlocking its synthetic utility. Future research could focus on:

Reaction Kinetics: Detailed kinetic studies of its formation and potential decomposition pathways under various conditions (e.g., temperature, pH, solvent) would provide valuable insights into its stability and reactivity.

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to elucidate reaction mechanisms, identify transition states, and predict reaction outcomes.

Isotopic Labeling Studies: The use of isotopically labeled starting materials would allow for the precise tracking of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Advanced Characterization Techniques for Intricate Structural Features

While standard characterization techniques like NMR and mass spectrometry would be essential for confirming the structure of this compound, advanced techniques could provide deeper insights into its intricate structural features. These include:

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide unambiguous proof of its three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions.

Solid-State NMR: This technique could be used to study the structure and dynamics of the compound in the solid state, providing information that is complementary to solution-state NMR.

Advanced Mass Spectrometry Techniques: Techniques such as tandem mass spectrometry (MS/MS) could be used to probe the fragmentation patterns of the molecule, aiding in its structural elucidation and the identification of potential impurities or degradation products.

Predictive Modeling for Rational Design of this compound Analogues

Predictive modeling and computational chemistry can play a pivotal role in the rational design of analogues of this compound with tailored properties. Future research in this area could involve:

Quantitative Structure-Property Relationship (QSPR) Studies: Developing QSPR models to correlate the structural features of phenylurea derivatives with their physicochemical properties (e.g., solubility, melting point, chromatographic retention).

Molecular Docking (for non-biological targets): If the compound is explored for applications in materials science or catalysis, molecular docking studies could be used to predict its binding affinity and mode of interaction with target materials or catalytic sites.

Virtual Screening: Creating virtual libraries of analogues and using computational methods to screen them for desired properties before undertaking their synthesis.

Exploration of Interdisciplinary Chemical Research Applications (excluding clinical/safety/biological)

The unique structural features of this compound, including the presence of both urea (B33335) and tertiary amine functionalities, suggest potential for a range of interdisciplinary chemical applications beyond the biological realm. These unexplored avenues include:

Coordination Chemistry: The nitrogen and oxygen atoms in the urea moiety, as well as the tertiary amine, could act as ligands for metal ions, leading to the formation of novel coordination complexes with interesting catalytic or material properties.

Supramolecular Chemistry: The urea group is well-known for its ability to form strong hydrogen bonds. This could be exploited to design self-assembling systems, such as gels, liquid crystals, or molecular capsules.

Materials Science: The compound or its polymers could be investigated for applications as corrosion inhibitors, polymer additives, or as components in the synthesis of novel functional materials.

Analytical Chemistry: The compound could be explored as a selective chelating agent for the detection or extraction of specific metal ions.

Q & A

Q. What are the common synthetic routes for preparing N-{2-[methyl(phenyl)amino]ethyl}-N'-phenylurea, and what factors influence reaction efficiency?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical method involves reacting N-methyl-N'-phenylurea with ethylene oxide or ethylene carbonate under basic conditions (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C . Catalysts such as triethylamine may accelerate the reaction. Key factors include temperature control (to avoid side reactions like over-oxidation) and stoichiometric ratios of reactants to minimize byproducts like N-methyl-N'-phenylurea derivatives .

Q. What are the dominant chemical reactions exhibited by this compound, and how do they inform derivative synthesis?

The compound undergoes three primary reactions:

  • Oxidation : The ethylenediamine-linked methyl group can be oxidized to aldehydes or carboxylic acids using KMnO₄ or CrO₃ .
  • Reduction : The urea moiety may be reduced to amines via LiAlH₄, enabling access to polyamine derivatives .
  • Substitution : Electrophilic aromatic substitution on the phenyl ring (e.g., nitration or halogenation) modifies biological activity . Example: Bromination at the para position enhances antimicrobial potency by improving target binding .

Q. How does the structural configuration of this compound influence its biological activity compared to analogs?

Comparative studies show that the methyl(phenyl)aminoethyl group enhances hydrogen bonding with biological targets (e.g., enzymes or DNA), while the phenylurea moiety contributes to hydrophobic interactions. Analogs lacking the methyl group (e.g., N-(2-hydroxyethyl)-N'-phenylurea) show reduced antimicrobial activity due to weaker membrane penetration . A structural comparison is summarized below:

CompoundKey Structural FeaturesBioactivity (MIC against E. coli)
This compoundMethyl, phenylaminoethyl, urea12.5 µg/mL
N-(2-hydroxyethyl)-N'-phenylureaHydroxyethyl, urea>100 µg/mL

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for high yield and purity in scaled-up experiments?

Methodological optimization includes:

  • Solvent selection : Use DMF or DMSO to enhance solubility of intermediates.
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity >98% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What experimental strategies are recommended for analyzing structure-activity relationships (SAR) in phenylurea derivatives?

SAR studies should:

  • Vary substituents : Synthesize analogs with halogen (Cl, Br), methoxy, or nitro groups on the phenyl rings.
  • Assay biological endpoints : Compare IC₅₀ values in enzyme inhibition assays (e.g., tyrosine kinase) or cytotoxicity screens (e.g., MTT assay on cancer cells) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or tubulin .

Q. How should researchers address contradictions in reported biological activity data across studies?

Discrepancies may arise from differences in:

  • Assay conditions : Standardize protocols (e.g., pH, temperature, cell lines).
  • Compound purity : Validate via NMR (¹H/¹³C) and mass spectrometry .
  • Structural analogs : Confirm that compared compounds are isostructural. For example, N-aryl vs. N-alkyl substitutions can drastically alter activity .

Q. What mechanistic studies are critical for elucidating the compound’s mode of action in anticancer or antimicrobial contexts?

  • Enzyme inhibition assays : Measure activity against DNA gyrase (antimicrobial) or topoisomerase II (anticancer) .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in treated cells .
  • Gene expression profiling : Perform RNA-seq to identify pathways modulated by the compound (e.g., apoptosis or cell cycle arrest) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., with GROMACS) to refine binding models .

Methodological Best Practices

  • Spectroscopic characterization : Always include ¹H/¹³C NMR, FT-IR (urea C=O stretch ~1640 cm⁻¹), and HRMS data .
  • Biological replicates : Use ≥3 replicates in assays to ensure statistical significance (p<0.05 via ANOVA) .
  • Negative controls : Include untreated samples and structurally unrelated compounds (e.g., chloramphenicol for antimicrobial assays) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[methyl(phenyl)amino]ethyl}-N'-phenylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{2-[methyl(phenyl)amino]ethyl}-N'-phenylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.